molecular formula C27H24ClN3O2S B2930036 [5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-57-1

[5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2930036
CAS No.: 892417-57-1
M. Wt: 490.02
InChI Key: CTTNYWPSBBAPJG-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic system featuring a 2-oxa-4,6,13-triazatricyclo core, substituted with a 4-chlorophenyl group, a [(2,5-dimethylphenyl)methyl]sulfanyl moiety, and a hydroxymethyl (-CH₂OH) group at position 11. The methanol group may enhance solubility or serve as a synthetic handle for further derivatization . Structural elucidation via X-ray crystallography (using tools like SHELX ) would be critical for confirming its stereochemistry and intermolecular interactions.

Properties

IUPAC Name

[5-(4-chlorophenyl)-7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2S/c1-15-4-5-16(2)19(10-15)14-34-27-23-11-22-20(13-32)12-29-17(3)24(22)33-26(23)30-25(31-27)18-6-8-21(28)9-7-18/h4-10,12,32H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTNYWPSBBAPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activities. This article focuses on its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a unique tricyclic structure with several functional groups that may contribute to its biological activity.

Key Structural Features

  • Molecular Formula : C21H22ClN3O2S
  • Molecular Weight : 460.04 g/mol
  • LogP : 5.9548 (indicating lipophilicity)
  • Polar Surface Area : 27.6032 Ų

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of chlorophenyl and sulfanyl groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specifically, its analogs have been tested for their inhibitory effects on acetylcholinesterase (AChE) and urease. The results suggest that compounds with similar frameworks may serve as effective AChE inhibitors, which are critical in treating neurological disorders .

Anticancer Properties

Compounds containing triazole and pyrimidine rings have been investigated for anticancer activities. The presence of the triazatricyclo structure in this compound may enhance its interaction with cancer cell lines, potentially leading to apoptosis or cell cycle arrest .

Study 1: Antibacterial Screening

In a study examining the antibacterial efficacy of various synthesized compounds similar to the target compound, it was found that several exhibited IC50 values ranging from 1 µM to 6 µM against Bacillus subtilis. The presence of the sulfanyl group was crucial for enhancing antibacterial activity .

Study 2: Enzyme Inhibition Assay

Another study evaluated the urease inhibitory activity of related compounds. The most active derivatives had IC50 values significantly lower than those of standard drugs, indicating promising potential for further development as therapeutic agents .

Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Values (µM)Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilis1.13
AChE InhibitionHuman AChE0.63
Urease InhibitionUrease from Canavalia ensiformis1.21

Structure-Activity Relationship (SAR)

Compound FeatureEffect on Activity
Chlorophenyl GroupEnhances antibacterial activity
Sulfanyl GroupCritical for enzyme inhibition
Triazatricyclo StructurePotential anticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl Substitutents

A comparative analysis of key compounds is provided below:

Compound Core Structure Key Substituents Reported Bioactivity Reference
[Target Compound] 2-Oxa-4,6,13-triazatricyclo 4-Chlorophenyl, [(2,5-dimethylphenyl)methyl]sulfanyl, -CH₂OH Hypothesized antifungal/kinase inhibition N/A
Metconazole Cyclopentanol-triazole 4-Chlorophenyl, 1,2,4-triazol-1-ylmethyl Agricultural fungicide
Ethyl 5-(4-Chlorophenyl)-thiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine 4-Chlorophenyl, methoxycarbonyl Unspecified (likely antimicrobial)
12-(4-Chlorophenyl)-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclo 4-Chlorophenyl, phenyl Structural study (no bioactivity reported)

Key Structural and Functional Differences

  • Core Complexity: The target compound’s tricyclic 2-oxa-4,6,13-triazatricyclo framework is distinct from the simpler cyclopentanol-triazole (metconazole) or thiazolo-pyrimidine cores . This complexity may influence binding affinity to biological targets.
  • Sulfanyl vs. Triazole Groups : The [(2,5-dimethylphenyl)methyl]sulfanyl group in the target compound differs from the 1,2,4-triazole in metconazole. Sulfanyl groups can modulate lipophilicity and metabolic stability compared to triazoles .

Hypothetical Bioactivity Comparison

While metconazole’s fungicidal activity is well-documented , the target compound’s triazatricyclo core and sulfanyl group may confer activity against resistant fungal strains or kinase enzymes. However, its larger molecular weight (~500–550 g/mol estimated) could reduce bioavailability compared to smaller analogues like metconazole (319 g/mol) .

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